(2-Methylbutan-2-YL)[(4-methylphenyl)methyl]amine
CAS No.:
Cat. No.: VC20390922
Molecular Formula: C13H21N
Molecular Weight: 191.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H21N |
|---|---|
| Molecular Weight | 191.31 g/mol |
| IUPAC Name | 2-methyl-N-[(4-methylphenyl)methyl]butan-2-amine |
| Standard InChI | InChI=1S/C13H21N/c1-5-13(3,4)14-10-12-8-6-11(2)7-9-12/h6-9,14H,5,10H2,1-4H3 |
| Standard InChI Key | FJWQQRXDMCRSCY-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C)(C)NCC1=CC=C(C=C1)C |
Introduction
The compound (2-Methylbutan-2-YL)[(4-methylphenyl)methyl]amine is a complex organic molecule that combines a branched alkyl group with an aromatic amine. This article aims to provide a comprehensive overview of its structure, properties, and potential applications based on available scientific literature.
Structural Analysis
The structural analysis of similar compounds reveals that they often exhibit interesting intermolecular interactions, such as hydrogen bonding and π-π stacking, which can influence their physical properties and crystal structures.
Potential Applications
Amines like (2-Methylbutan-2-YL)[(4-methylphenyl)methyl]amine can serve as precursors for various chemical transformations, including the synthesis of pharmaceuticals, agrochemicals, and materials.
Applications in Chemistry
-
Pharmaceutical Intermediates: Amines are crucial in the synthesis of many drugs due to their ability to form bonds with other functional groups.
-
Agrochemicals: They can be used to synthesize pesticides and herbicides.
Environmental and Safety Considerations
The environmental impact and safety of (2-Methylbutan-2-YL)[(4-methylphenyl)methyl]amine need to be evaluated, considering the potential toxicity and persistence in the environment. Generally, amines can be toxic to aquatic life and may require careful handling and disposal .
Safety Precautions
-
Handling: Wear protective gloves and eyewear.
-
Disposal: Dispose of according to local regulations.
Future Research Directions
-
Synthetic Methodology: Developing efficient synthesis routes.
-
Environmental Impact: Assessing its toxicity and environmental persistence.
Data Table: Comparison with Related Compounds
This table highlights the similarities in molecular weight and solubility among related compounds, suggesting similar chemical properties.
Given the lack of specific data on (2-Methylbutan-2-YL)[(4-methylphenyl)methyl]amine, further research is needed to fully elucidate its properties and potential applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume